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Compound of Interest

Compound Name: Ethyl vanillin isobutyrate

Cat. No.: B070703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl vanillin isobutyrate is a significant aromatic compound, prized for its sweet, creamy,

and vanilla-like sensory profile in the flavor and fragrance industries.[1] A derivative of vanillin, it

is synthesized to overcome some of the stability limitations of its parent compounds, vanillin

and ethyl vanillin.[2] Its molecular structure features an ethoxy group and an isobutyrate ester

linkage, which contribute to its unique properties.[2][3][4] For researchers, scientists, and

professionals in drug development, understanding the thermal stability of ethyl vanillin
isobutyrate is crucial for its application in products that undergo high-temperature processing,

such as baked goods and certain pharmaceutical formulations, and for ensuring its shelf-life

and sensory integrity.[2][5][6] This guide provides a comprehensive overview of the thermal

stability of ethyl vanillin isobutyrate, including comparative data, factors influencing its

stability, and relevant experimental protocols.

Physicochemical Properties of Ethyl Vanillin
Isobutyrate
A fundamental understanding of the physicochemical properties of ethyl vanillin isobutyrate
is essential before delving into its thermal stability. These properties are summarized in the

table below.
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Property Value

Molecular Formula C₁₃H₁₆O₄[2][3][4]

Molecular Weight 236.26 g/mol [3][4]

Appearance White to light yellow powder[3][4]

Boiling Point 295.0 to 296.0 °C @ 760.00 mm Hg[3]

Melting Point 57.0 °C[3]

Flash Point 118.89 °C (246.0 °F) TCC[7]

Solubility
Insoluble in water; soluble in organic solvents

and oils.[3][4]

IUPAC Name
(2-ethoxy-4-formylphenyl) 2-

methylpropanoate[3]

CAS Number 188417-26-7[7]

Thermal Stability Profile
Ethyl vanillin isobutyrate exhibits enhanced thermal stability compared to its precursors,

vanillin and ethyl vanillin. This improvement is attributed to the isobutyrate ester linkage, which

offers greater molecular stability.[2]

Comparative Thermal Stability Data
The following table summarizes the key thermal stability parameters of ethyl vanillin
isobutyrate in comparison to vanillin and ethyl vanillin.
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Compound
Decomposition
Temperature

Functional
Temperature Range

Performance at
Baking
Temperatures
(200°C)

Ethyl Vanillin

Isobutyrate

Maintains structural

integrity up to

328.5°C[2]

Maintains functionality

at temperatures

approaching 200°C[2]

Suitable for high-

temperature food

processing

applications[2]

Vanillin
Decomposes around

285°C[2]

Stable at room

temperature

applications[2]

Complete volatilization

and degradation; less

than 2% remains after

10 minutes[2]

Ethyl Vanillin
Decomposes around

285°C[2]

Can withstand

temperatures up to

150°C[2]

Experiences

significant losses

under high-

temperature

conditions[2]

Factors Influencing Thermal Stability of Flavor
Esters
The thermal stability of flavor esters like ethyl vanillin isobutyrate is not solely an intrinsic

property but is influenced by a variety of external factors.[6][8]

Chemical Structure: The inherent molecular structure is a primary determinant of thermal

stability. For instance, the ester linkage in ethyl vanillin isobutyrate enhances its stability

compared to the free hydroxyl group in vanillin and ethyl vanillin.[2] Generally, compounds

like alcohols, phenols, and certain esters tend to be more heat-resistant.

Heat Treatment: High temperatures accelerate chemical reactions, including degradation

pathways.[5][6] The rate of oxidation, a common degradation pathway, can double with every

10°C increase in temperature.[5]
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Oxygen: The presence of oxygen can lead to oxidative degradation, especially at elevated

temperatures.[5][8] This can result in the formation of off-flavors and a loss of the desired

aroma profile.

Light Exposure: UV and visible light can trigger photooxidation, leading to the degradation of

flavor compounds.[5][8] Ethyl vanillin isobutyrate demonstrates superior light stability

compared to vanillin and ethyl vanillin due to the masking of the phenolic hydroxyl group.[2]

pH and Water Activity: The pH of the medium can influence stability, with highly acidic or

alkaline conditions potentially catalyzing hydrolysis of the ester linkage.[5] Hydrolysis breaks

down the ester into its constituent acid and alcohol, diminishing the desired flavor.[5]

Matrix Components: The other ingredients in a formulation (e.g., proteins, carbohydrates,

fats) can interact with the flavor molecule, either protecting it or promoting degradation.[5]

Carrier materials like fats and sugars can sometimes improve the heat resistance of flavors.

Experimental Protocols for Assessing Thermal
Stability
To quantitatively assess the thermal stability of compounds like ethyl vanillin isobutyrate,

several analytical techniques are employed. The most common are Thermogravimetric

Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time

in a controlled atmosphere. It is used to determine the temperatures at which thermal

decomposition events occur and the extent of mass loss.

Methodology:

A small, precisely weighed sample of ethyl vanillin isobutyrate is placed in a high-purity,

inert sample pan.

The sample pan is placed in a high-precision thermobalance within a furnace.

The furnace is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
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An inert gas, such as nitrogen, is typically purged through the furnace to prevent oxidative

degradation.

The mass of the sample is continuously monitored and recorded as a function of

temperature.

The resulting TGA curve plots the percentage of weight loss against temperature, with the

onset temperature of weight loss indicating the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the

temperature of a sample and a reference as a function of temperature. It is used to determine

thermal transitions such as melting point, glass transition temperature, and to study thermal

stability.[9]

Methodology:

A small, accurately weighed sample of ethyl vanillin isobutyrate is hermetically sealed in a

sample pan (commonly aluminum).

An empty, sealed pan is used as a reference.

Both the sample and reference pans are placed in the DSC cell.

The cell is heated at a controlled, linear rate.

The instrument measures the differential heat flow between the sample and the reference

required to maintain them at the same temperature.

The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like

melting) and exothermic events (like decomposition) appear as peaks. The melting point

(Tm) is a key parameter obtained from DSC analysis.[9]

Visualizing Workflows and Pathways
General Workflow for Thermal Stability Assessment
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The following diagram illustrates a typical experimental workflow for evaluating the thermal

stability of a flavor compound.

Sample Preparation

Thermal Analysis

Data Interpretation

Conclusion

Weigh Sample

Seal in Pan (DSC) or
Place in Crucible (TGA)

Thermogravimetric Analysis (TGA) Differential Scanning
Calorimetry (DSC)

Analyze TGA Curve
(Mass Loss vs. Temp)

Analyze DSC Thermogram
(Heat Flow vs. Temp)

Determine Decomposition
Temperature Determine Melting Point

Report Thermal
Stability Profile

Click to download full resolution via product page

Fig. 1: General workflow for thermal stability analysis.

Synthesis of Ethyl Vanillin Isobutyrate
The industrial synthesis of ethyl vanillin isobutyrate typically involves the esterification of

ethyl vanillin. This process is crucial for producing the more stable flavor compound.
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Fig. 2: Synthesis pathway of ethyl vanillin isobutyrate.

Potential Degradation Pathway: Hydrolysis
Under conditions of high moisture and heat, or in highly acidic or alkaline environments, esters

like ethyl vanillin isobutyrate can undergo hydrolysis, breaking down into their constituent

alcohol and carboxylic acid.[5]
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Fig. 3: Simplified hydrolysis degradation pathway.

Conclusion
Ethyl vanillin isobutyrate presents a significant improvement in thermal and light stability over

vanillin and ethyl vanillin, with its structural integrity maintained at temperatures up to 328.5°C.

[2] This enhanced stability, a result of its isobutyrate ester linkage, makes it a highly valuable

ingredient for applications involving high-temperature processing.[2] A thorough understanding

of its thermal properties, the factors that can influence its stability, and the appropriate

analytical methods for its characterization are paramount for its effective use in research,

product development, and quality control. The data and protocols outlined in this guide provide

a technical foundation for professionals working with this versatile flavor and fragrance

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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